molecular formula C24H23NO B10769472 (1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone

(1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone

Cat. No. B10769472
M. Wt: 350.5 g/mol
InChI Key: QKXRHYJSCZFHEK-SNQOLCNBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 016-d9 involves the incorporation of deuterium atoms into the structure of JWH 016. The process typically starts with the preparation of the indole core, followed by the attachment of the naphthalenyl group. The deuterium atoms are introduced during the synthesis of the butyl chain . The reaction conditions often involve the use of solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .

Industrial Production Methods

Industrial production of JWH 016-d9 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The final product is usually formulated as a solution in methyl acetate for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions

JWH 016-d9 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs .

Scientific Research Applications

JWH 016-d9 is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

    JWH 018: Another synthetic cannabinoid with a similar structure but different alkyl chain length.

    JWH 073: Similar to JWH 016 but with a different substitution pattern on the indole ring.

    JWH 250: Contains a different core structure but exhibits similar cannabinoid receptor activity.

Uniqueness

JWH 016-d9 is unique due to its deuterated butyl chain, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable in forensic and research settings .

properties

Molecular Formula

C24H23NO

Molecular Weight

350.5 g/mol

IUPAC Name

[2-methyl-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H23NO/c1-3-4-16-25-17(2)23(21-13-7-8-15-22(21)25)24(26)20-14-9-11-18-10-5-6-12-19(18)20/h5-15H,3-4,16H2,1-2H3/i1D3,3D2,4D2,16D2

InChI Key

QKXRHYJSCZFHEK-SNQOLCNBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C

Canonical SMILES

CCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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